
Ppads tetrasodium salt
Descripción general
Descripción
Chemical Identity: PPADS (pyridoxal phosphate-6-azo(benzene-2,4-disulfonic acid) tetrasodium salt) is a synthetic, water-soluble purinergic receptor antagonist with the CAS number 149017-66-3 . Its molecular structure includes a pyridoxal phosphate moiety linked via an azo bond to a benzene disulfonic acid group, stabilized as a tetrasodium salt .
Métodos De Preparación
Historical Development of PPADS Synthesis
The synthesis of PPADS tetrasodium salt originated in the early 1990s through collaborative efforts between academic researchers and chemical suppliers. Professor Günther Lambrecht’s work on purinergic receptor antagonists laid the groundwork for its development, while Cookson Chemicals (later part of Tocris Bioscience) commercialized the compound after identifying its utility in blocking P2X and P2Y receptors . Initial synthesis attempts inadvertently used aniline 2,5-disulfonic acid instead of the intended 2,4-disulfonic acid isomer, resulting in iso-PPADS—a serendipitous discovery that exhibited superior potency at P2X receptors . This historical misstep underscored the importance of reagent specificity in diazonium salt reactions and informed subsequent refinements in synthesis protocols.
Chemical Synthesis of this compound
Reaction Mechanism and Reagents
This compound is synthesized via a diazo coupling reaction between pyridoxal-5-phosphate (PLP) and aniline disulfonic acid derivatives. The canonical method involves:
-
Diazotization : Aniline-2,4-disulfonic acid is treated with sodium nitrite () in acidic conditions (HCl) to form its diazonium salt .
-
Coupling : The diazonium salt reacts with the sodium salt of pyridoxal-5-phosphate in an aqueous alkaline medium, forming an azo bond () .
-
Precipitation : The crude product is isolated by acetone precipitation and purified via recrystallization .
The reaction is summarized as:
6\text{H}5\text{NO}6\text{S}2 + \text{C}8\text{H}8\text{NO}8\text{P} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{C}{14}\text{H}{10}\text{N}3\text{Na}4\text{O}{12}\text{PS}2 + \text{H}_2\text{O}
Key Synthesis Parameters
Parameter | Condition | Source |
---|---|---|
Temperature | 0–5°C (diazotization) | |
pH | 8–9 (coupling reaction) | |
Reaction Time | 2–4 hours | |
Yield | 60–70% (crude product) |
Purification and Isolation Techniques
Precipitation and Filtration
The initial this compound precipitate is collected via vacuum filtration after adding cold acetone to the reaction mixture. This step removes unreacted starting materials and inorganic salts . The precipitate is washed with acetone:water (9:1 v/v) to minimize residual solvents.
Recrystallization
Recrystallization from a water:ethanol (1:3 v/v) mixture enhances purity. The process involves:
-
Dissolving the crude product in minimal deionized water at 50°C.
-
Adding ethanol dropwise until cloudiness appears.
-
Cooling to 4°C for 12 hours to yield crystalline this compound .
Analytical Characterization
Structural Confirmation
Technique | Key Data | Source |
---|---|---|
1H NMR | δ 8.2 (s, 1H, azo), δ 6.8–7.5 (m, aromatic) | |
HPLC (C18 column) | Retention time: 6.2 min (≥98% purity) | |
Mass Spectrometry | m/z 599.3 [M-Na]⁻ |
Purity Assessment
Batch-specific certificates of analysis (CoA) from suppliers like Tocris Bioscience and GlpBio report purity ≥95% by HPLC, with residual solvents (acetone, ethanol) <0.1% .
Formulation and Solubility Optimization
Aqueous Solubility
This compound exhibits high solubility in water (≥19.45 mg/mL at 25°C), facilitated by its tetrasodium sulfonate groups .
Solvent | Solubility (mg/mL) | Condition |
---|---|---|
Water | 19.45 | 25°C |
DMSO | 10.2 | 25°C |
PBS (pH 7.4) | 15.8 | 25°C |
In Vivo Formulation Protocols
For preclinical studies, PPADS is dissolved in a DMSO:PEG300:Tween 80:ddH₂O (10:30:5:55 v/v) mixture to enhance bioavailability :
-
Dissolve in DMSO (10 mg/mL).
-
Add PEG300 and Tween 80 sequentially.
-
Dilute with distilled water to final volume.
Parameter | Specification | Source |
---|---|---|
Temperature | -20°C (desiccated) | |
Shelf Life | 24 months (unopened) | |
Reconstituted Solution | 6 months (-80°C), 1 month (-20°C) |
Industrial Scale-Up Considerations
Modern manufacturing processes employ continuous-flow reactors to improve yield and reduce byproducts. Key advancements include:
Análisis De Reacciones Químicas
Tipos de reacciones
La sal de tetra-sodio de PPADS experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de diferentes derivados de ácido sulfónico .
Aplicaciones Científicas De Investigación
Neuroscience Research
Neuroprotection Studies
PPADS has been investigated for its neuroprotective properties, particularly against excitotoxicity induced by glutamate and NMDA receptor activation. A study demonstrated that treatment with PPADS significantly reduced neuronal death in cerebellar granule neurons exposed to neurotoxic concentrations of glutamate and NMDA. The protective effect was observed to be both time- and dose-dependent, suggesting that PPADS may block calcium influx associated with excitotoxicity mechanisms .
Table 1: Neuroprotective Effects of PPADS
Treatment Condition | Concentration | Outcome |
---|---|---|
Control | N/A | High neuronal death |
PPADS | 50 µM | Reduced neuronal death (statistically significant) |
MK801 (NMDA antagonist) | 1 µM | Complete blockade of calcium influx |
Cardiovascular Research
PPADS has been utilized in cardiovascular studies to investigate its effects on vascular smooth muscle contraction mediated by purinergic signaling. Research indicates that PPADS can inhibit ATP-induced contractions in isolated vascular tissues, showcasing its potential as a therapeutic agent in managing vascular disorders .
Table 2: Effects of PPADS on Vascular Contraction
Agonist | Concentration | Effect with PPADS (100 µM) |
---|---|---|
ATP | 300 µM | Inhibition of contraction |
α,β-MeATP | 1 µM | Significant reduction in contraction |
Immunology Applications
Recent studies have explored the role of PPADS in modulating immune responses. In a humanized mouse model, PPADS administration resulted in a decrease in graft-versus-host disease severity by blocking P2X7 receptors, which are implicated in inflammatory responses . This highlights the potential of PPADS as a therapeutic agent in transplantation and autoimmune diseases.
Table 3: Impact of PPADS on Graft-Versus-Host Disease
Treatment | Outcome Measure | Result |
---|---|---|
Control | Clinical severity score | High severity |
PPADS | Clinical severity score | Significant reduction |
Cell Biology Applications
In cell biology, PPADS is employed to study the dynamics of intracellular calcium signaling. Its ability to delay calcium responses to osmotic stress has been documented, indicating its role in cellular stress responses . This property makes it a valuable tool for researchers studying cell signaling pathways.
Table 4: Calcium Dynamics Modulation by PPADS
Condition | Calcium Response Delay (s) |
---|---|
Control | N/A |
PPADS | Significant delay observed |
Mecanismo De Acción
La sal de tetra-sodio de PPADS ejerce sus efectos bloqueando los receptores purinérgicos P2. Estos receptores están involucrados en varias vías de señalización celular y su inhibición puede modular diferentes respuestas fisiológicas. El compuesto se une a los sitios receptores, evitando la activación de las vías de señalización descendentes .
Comparación Con Compuestos Similares
Pharmacological Role :
- Non-selective P2X/P2Y antagonist: Inhibits ATP-mediated signaling at both ionotropic (P2X) and metabotropic (P2Y) receptors .
- Key applications include pain models, ischemia research, and glaucoma studies .
The table below compares PPADS tetrasodium salt with other purinergic receptor antagonists in terms of selectivity, solubility, and applications:
Key Findings:
Selectivity Profiles: PPADS broadly targets P2X (e.g., P2X1–7) and P2Y receptors, whereas MRS2179 (P2Y1-selective) and BBG (P2X7-selective) offer subunit specificity . Suramin overlaps with PPADS in non-selectivity but exhibits distinct potency; e.g., PPADS at 10 µM inhibits P2X3, while Suramin requires higher concentrations (~100 µM) .
OxATP irreversibly blocks P2X7, unlike PPADS, which acts competitively .
Practical Considerations :
- Solubility : PPADS’s tetrasodium salt formulation enhances aqueous solubility compared to BBG , which requires DMSO .
- Synthesis Challenges : PPADS’s synthesis yields a hygroscopic product with ~20% water, complicating storage compared to more stable analogs like Suramin .
Research Implications and Limitations
Advantages of PPADS :
- Limitations: Non-selectivity may confound mechanistic studies; e.g., off-target effects on adenosine receptors are possible . Impurities from synthesis (e.g., residual water) may affect experimental reproducibility .
Actividad Biológica
PPADS tetrasodium salt, chemically known as Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid tetrasodium salt, is a non-selective purinergic P2 receptor antagonist. This compound has garnered attention in pharmacological research due to its ability to inhibit various purinergic receptors, particularly P2X and P2Y receptor subtypes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
PPADS acts primarily as an antagonist at purinergic receptors, blocking the function of several P2X receptor subtypes. The following table summarizes its inhibitory potency (IC50 values) against various receptors:
Receptor Type | IC50 (µM) |
---|---|
P2X1 | 1 - 2.6 |
P2X2 | 1 - 2.6 |
P2X3 | 1 - 2.6 |
P2X5 | 1 - 2.6 |
P2Y2-like | ~0.9 |
P2Y4 | ~15 |
These values indicate that PPADS is particularly effective against recombinant P2X receptors, with a notable capacity to inhibit the native P2Y2-like receptor as well.
Pharmacological Effects
This compound exhibits several biological effects attributed to its antagonistic properties:
- Calcium Response Modulation : It delays the onset of calcium responses to hypoosmotic stress in cortical slices, suggesting a role in modulating intracellular calcium dynamics in neurons .
- Graft-Versus-Host Disease (GVHD) : In a humanized mouse model, PPADS has been shown to block the P2X7 receptor, which significantly reduces both clinical and histological manifestations of GVHD. This finding underscores its potential therapeutic applications in managing immune responses .
- Wound Healing : Research indicates that ATP release and subsequent activation of P2Y receptors play a critical role in autocrine regulation during wound healing processes. PPADS's ability to antagonize these pathways could provide insights into therapeutic strategies for enhancing tissue repair .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- Study on Calcium Dynamics : Takata and Hirase (2010) investigated the distinct calcium dynamics in cortical astrocytes and noted that PPADS effectively modulates these responses under stress conditions, highlighting its relevance in neuropharmacology .
- GVHD Mitigation : Cuthbertson et al. (2021) demonstrated that antagonism of the P2X7 receptor by PPADS leads to an increase in regulatory T cells while reducing GVHD severity in a humanized mouse model, suggesting its potential utility in transplant medicine .
- Purinergic Receptor Characterization : A comprehensive pharmacological characterization conducted by Barría et al. (2018) emphasized the selective inhibition by PPADS on various purinergic receptors, further validating its role as a critical tool in purinergic signaling research .
Q & A
Basic Research Questions
Q. What are the primary receptor targets of PPADS tetrasodium salt in purinergic signaling studies?
this compound is a non-selective purinergic P2 receptor antagonist with affinity for both P2X (ionotropic) and P2Y (metabotropic) subtypes. It inhibits P2X1, P2X2, P2X3, and P2X5 receptors by stabilizing their inactive conformations, thereby blocking ATP-mediated ion flux . It also antagonizes P2Y2 receptors, disrupting G protein-coupled calcium signaling . Researchers should validate receptor specificity using complementary antagonists (e.g., TNP-ATP for P2X receptors) in control experiments .
Q. What are the recommended concentrations and preincubation protocols for this compound in in vitro studies?
Effective concentrations range from 10–100 µM depending on the experimental model. For neuronal or smooth muscle preparations, preincubation for 20–30 minutes prior to agonist exposure is standard to ensure receptor blockade . Solubility in aqueous buffers (e.g., PBS or HEPES) at 50 mg/mL facilitates stock solution preparation . Include vehicle controls (e.g., sodium salts) to rule out nonspecific ionic effects.
Q. How does this compound differ from other P2 receptor antagonists like suramin or TNP-ATP?
Unlike suramin (broad-spectrum P2 antagonist) or TNP-ATP (P2X1/P2X3-preferring), PPADS exhibits intermediate selectivity. It lacks activity at P2X7 receptors but effectively inhibits P2Y2-mediated calcium signaling, making it suitable for dissecting overlapping purinergic pathways . Comparative dose-response curves and receptor knockout models are recommended to confirm target engagement .
Advanced Research Questions
Q. What experimental strategies mitigate off-target effects when studying this compound in complex physiological systems?
- Temporal specificity: Use short-term exposures (<60 minutes) to minimize interference with downstream signaling cascades (e.g., MAPK or CREB activation) .
- Combinatorial pharmacology: Pair PPADS with selective inhibitors (e.g., YM-254890 for P2Y2 Gαq signaling) to isolate receptor contributions .
- Calcium imaging: Combine with BAPTA-AM (calcium chelator) to differentiate P2X-mediated ionotropic responses from P2Y-driven intracellular calcium release .
Q. How can researchers resolve contradictions in this compound’s reported receptor specificity across studies?
Discrepancies arise from model-dependent receptor expression levels (e.g., P2X1 dominance in vascular smooth muscle vs. P2Y2 in epithelial cells) . To address this:
- Perform RT-PCR or immunoblotting to quantify receptor subtypes in the target tissue.
- Use antagonist washout/recovery assays to confirm reversible binding kinetics .
- Reference species-specific pharmacologies (e.g., PPADS has lower affinity for rat P2X4 vs. human) .
Q. What is the mechanistic basis for this compound’s neuroprotective effects in glutamate/NMDA toxicity models?
PPADS inhibits reverse-mode Na+/Ca²⁺ exchange in neurons, reducing calcium overload during excitotoxic stress. This action is independent of P2 receptor blockade and requires higher concentrations (≥50 µM) . Validate using Na+/Ca²⁺ exchanger inhibitors (e.g., FR183998) in parallel assays .
Q. How should researchers design studies investigating this compound’s role in Aβ-induced synaptic dysfunction?
In Alzheimer’s models, PPADS modulates ATP-dependent pathways that influence Aβ oligomerization. Key steps include:
- Co-incubating cortical neurons with Aβ₁₋₄₂ (100 nM) and PPADS (10–20 µM) for 24–48 hours.
- Quantifying synaptic markers (e.g., synaptophysin) via immunostaining and electrophysiology (e.g., mEPSC frequency) .
- Controlling for NADPH oxidase activity, which PPADS may indirectly regulate via P2X1 inhibition .
Q. Methodological Considerations Table
Propiedades
IUPAC Name |
tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURWUCJJNVPCHT-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N3Na4O12PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017674 | |
Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192575-19-2 | |
Record name | Tetrasodium 4-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonatooxymethyl)pyridin-2-ylidene]hydrazinyl]benzene-1,3-disulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridoxal phosphate-6-azo(benzene-2,4-disulfonic acid) tetrasodium salt hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.